molecular formula C3H6FNO2 B562030 (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid CAS No. 1217608-72-4

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid

Cat. No.: B562030
CAS No.: 1217608-72-4
M. Wt: 110.061
InChI Key: OJQNRNQELNLWHH-FMYLKJIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is a fluorinated amino acid derivative. This compound is characterized by the presence of a fluorine atom at the second carbon position and an amino group at the third carbon position. The “13C3” notation indicates that the compound contains three carbon atoms labeled with the carbon-13 isotope, making it useful for various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in NMR spectroscopy due to its isotopic labeling.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Medicine: It is used in the development of fluorinated pharmaceuticals and as a tracer in metabolic studies.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “(2R)-3-Amino-2-fluoropropanoic Acid-13C3” is not explicitly mentioned in the search results. It is known to be a catabolic product of the anti-cancer drug 5-Fluorouracil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid typically involves the introduction of a fluorine atom into a suitable precursor molecule. One common method is the fluorination of a protected amino acid derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of isotopically labeled precursors ensures the incorporation of carbon-13 atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxyl group may produce alcohols.

Comparison with Similar Compounds

    3-Amino-2-fluoropropanoic Acid: Lacks the carbon-13 labeling.

    2-Fluoroalanine: Similar structure but different stereochemistry.

    Fluorinated Amino Acids: A broad class of compounds with varying positions of fluorine substitution.

Uniqueness: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid is unique due to its specific stereochemistry, fluorine substitution, and isotopic labeling. These features make it particularly valuable for research applications that require precise structural and functional analysis.

Properties

IUPAC Name

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNRNQELNLWHH-GCCOVPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.062 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.